Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester is a chemical compound with a complex structure that includes a benzene ring, a propanoic acid group, and a dihydroxy-methylpentyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester typically involves esterification reactions. One common method is the reaction of benzenepropanoic acid with 3,4-dihydroxy-4-methylpentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.
Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester exerts its effects involves interactions with various molecular targets. The dihydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways. These interactions can modulate cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
- Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester
- Benzenepropanoic acid, 4-hydroxy-, methyl ester
- Benzenepropanoic acid, α-hydroxy-4-methoxy-, methyl ester
- Benzeneacetic acid, 3,4-dihydroxy-
Comparison: Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester is unique due to the presence of both dihydroxy and methylpentyl ester groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the dihydroxy groups enhance its ability to form hydrogen bonds, while the methylpentyl ester group influences its solubility and metabolic stability.
Properties
CAS No. |
652161-34-7 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3,4-dihydroxy-4-methylpentyl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H22O4/c1-15(2,18)13(16)10-11-19-14(17)9-8-12-6-4-3-5-7-12/h3-7,13,16,18H,8-11H2,1-2H3 |
InChI Key |
GQPVFWVFJQBLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CCOC(=O)CCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.